molecular formula C11H13NO5 B8589391 Methyl 5-formamido-2,4-dimethoxybenzoate CAS No. 174261-26-8

Methyl 5-formamido-2,4-dimethoxybenzoate

Cat. No. B8589391
Key on ui cas rn: 174261-26-8
M. Wt: 239.22 g/mol
InChI Key: SCIGEXVFIVIWLT-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

A 1.96 g portion of acetic anhydride was mixed with 0.89 ml of formic acid, followed by stirring at 50° C. for 2 hours. The resulting solution was mixed with 1.5 g of methyl 5-amino-2,4-dimethoxybenzoate dissolved in advance in 3 ml of tetrahydrofuran, followed by 6 hours stirring. After completion of the reaction, the thus precipitated product of interest was collected by filtration, washed with diethyl ether and then dried under a reduced pressure to give 1.62 g of methyl 2,4-dimethoxy-5-formylaminobenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.C(O)=O.[NH2:11][C:12]1[C:13]([O:24][CH3:25])=[CH:14][C:15]([O:22][CH3:23])=[C:16]([CH:21]=1)[C:17]([O:19][CH3:20])=[O:18]>O1CCCC1>[CH3:23][O:22][C:15]1[CH:14]=[C:13]([O:24][CH3:25])[C:12]([NH:11][CH:1]=[O:3])=[CH:21][C:16]=1[C:17]([O:19][CH3:20])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)OC)OC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the thus precipitated product of interest was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)OC)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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